molecular formula C12H15FO2 B1488881 Ethyl 2-(4-fluorophenyl)-2-methylpropanoate CAS No. 1035261-07-4

Ethyl 2-(4-fluorophenyl)-2-methylpropanoate

Cat. No.: B1488881
CAS No.: 1035261-07-4
M. Wt: 210.24 g/mol
InChI Key: AZIDQFWQOZRJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-fluorophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-fluorophenyl)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C12H15F O2
  • Molecular Weight : Approximately 210.25 g/mol

The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially affecting serotonin and dopamine pathways. This compound may act as an agonist or antagonist at various receptor sites, suggesting therapeutic implications for neurological disorders such as anxiety and depression.

Antimicrobial and Antiparasitic Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro assays demonstrated its efficacy against various strains of bacteria and parasites. A notable case study involved its application in treating Plasmodium falciparum infections, where it showed promising results in reducing parasitemia levels in infected models.

CompoundActivityReference
This compoundAntimalarial
KAF156 (control)Antimalarial (ED90 = 7.0 mg/kg)

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical models. For example, studies on structurally related compounds revealed their ability to reduce inflammatory markers in rat models of arthritis, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • Antimalarial Efficacy :
    • In a study involving SCID mice infected with P. falciparum, this compound was tested for its ability to reduce parasitemia. Results indicated a significant reduction in parasite load compared to untreated controls, highlighting its potential as an antimalarial agent.
  • Neuropharmacological Effects :
    • Another investigation evaluated the compound's impact on neurotransmitter modulation. It was found to influence serotonin receptors, suggesting a role in mood regulation and potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that evaluate how structural modifications affect its potency and selectivity.

ModificationActivity ChangeReference
Addition of fluorineIncreased lipophilicity
Methyl group variationAltered receptor affinity

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDQFWQOZRJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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